5-(Ethylsulfamoyl)-2-methoxybenzoic Acid: Structural Profiling & Synthetic Utility
5-(Ethylsulfamoyl)-2-methoxybenzoic Acid: Structural Profiling & Synthetic Utility
This guide provides an in-depth technical analysis of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid , a specific structural analog within the orthopramide class of chemical intermediates. While often overshadowed by its close relatives—the precursors to Sulpiride (5-sulfamoyl) and Amisulpride (5-ethylsulfonyl)—this molecule represents a critical study in structure-activity relationships (SAR) and impurity profiling for benzamide antipsychotics.
Molecular Identity & Physicochemical Profile[1][2][3][4]
5-(Ethylsulfamoyl)-2-methoxybenzoic acid is a benzoic acid derivative characterized by three key functional groups on the benzene ring: a carboxylic acid at position 1, a methoxy group at position 2, and an N-ethylsulfonamide moiety at position 5.
This specific substitution pattern places it directly in the chemical lineage of substituted benzamides, a class of dopamine
Chemical Structure Data[2][3][4][5][6][7][8][9][10][11][12]
| Property | Value / Description |
| IUPAC Name | 5-(Ethylsulfamoyl)-2-methoxybenzoic acid |
| Common Synonyms | 2-Methoxy-5-(N-ethylsulfamoyl)benzoic acid; N-Ethyl-5-sulfamoyl-o-anisic acid |
| Molecular Formula | |
| Molecular Weight | 259.28 g/mol |
| Core Scaffold | o-Anisic Acid (2-Methoxybenzoic acid) |
| Substituent (C5) | N-Ethylsulfamoyl group ( |
Predicted Physicochemical Properties
Note: As a specialized intermediate, experimental data is sparse. The following are calculated values based on fragment contribution methods (CSAR).
| Parameter | Predicted Value | Significance |
| LogP (Octanol/Water) | ~1.2 – 1.5 | More lipophilic than the primary sulfonamide analog (Sulpiride int., LogP ~0.5) due to the ethyl chain.[1][2][3][4] |
| pKa (Acid) | 3.6 ± 0.2 | Typical for benzoic acids; the electron-withdrawing sulfonamide slightly increases acidity. |
| pKa (Sulfonamide) | ~10.2 | The N-ethyl proton is weakly acidic. |
| H-Bond Donors | 2 | Carboxylic -OH, Sulfonamide -NH. |
| H-Bond Acceptors | 5 | Carboxyl (2), Sulfonyl (2), Methoxy (1).[1][5] |
| Solubility | Low in water (acidic pH); High in alkaline aqueous solutions (forming carboxylate/sulfonamidate salts). |
Synthetic Methodology
The synthesis of 5-(ethylsulfamoyl)-2-methoxybenzoic acid follows a classic electrophilic aromatic substitution followed by nucleophilic displacement. This protocol is designed for high regioselectivity, leveraging the ortho/para directing power of the methoxy group to install the sulfonyl chloride at the 5-position.
Reaction Pathway Analysis
-
Chlorosulfonation: The starting material, 2-methoxybenzoic acid (o-anisic acid), is treated with excess chlorosulfonic acid. The methoxy group directs the electrophile (
) primarily to the para position relative to itself (position 5). -
Amination: The resulting sulfonyl chloride is unstable and reactive. It is immediately treated with ethylamine (
) to form the stable sulfonamide.
Detailed Experimental Protocol
Step 1: Preparation of 5-(Chlorosulfonyl)-2-methoxybenzoic acid
-
Reagents: 2-Methoxybenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Conditions:
, 2 hours. -
Procedure:
-
Charge a reactor with chlorosulfonic acid and cool to
. -
Slowly add 2-methoxybenzoic acid portion-wise, maintaining internal temperature
to prevent decarboxylation. -
Allow the mixture to warm to room temperature (
) and stir for 2 hours. -
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate as a white solid.
-
Filter immediately and wash with cold water. Note: Use immediately in Step 2 to avoid hydrolysis back to the sulfonic acid.
-
Step 2: Formation of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid
-
Reagents: Wet cake from Step 1, Ethylamine (70% aq. solution or 2M in THF, 3.0 eq).
-
Conditions:
, 1 hour. -
Procedure:
-
Suspend the wet sulfonyl chloride cake in THF or Dichloromethane (DCM).
-
Cool to
. -
Add ethylamine solution dropwise. The reaction is exothermic.
-
Stir at room temperature for 1 hour. Monitor by HPLC or TLC.
-
Workup: Acidify the mixture with 1N HCl to pH ~2 (to precipitate the carboxylic acid).
-
Extract with Ethyl Acetate (3x). Dry organic layer over
.[3] -
Evaporate solvent to yield the crude product.[3] Recrystallize from Ethanol/Water.
-
Synthesis & Relationship Diagram (Graphviz)
Caption: Synthetic pathway from o-anisic acid to the target sulfonamide, highlighting reagents and structural relationships.
Applications in Drug Development[5]
Impurity Profiling (Critical Quality Attribute)
In the industrial synthesis of Sulpiride , the primary reagent used is ammonia (
-
Detection: It typically elutes after the primary sulfonamide in Reverse Phase HPLC due to the ethyl group's added hydrophobicity.
-
Limit: As a structural analog, it must be controlled (typically <0.15% per ICH Q3A guidelines) to prevent downstream formation of N-ethyl-sulpiride analogs.
Fragment-Based Drug Design (FBDD)
This molecule serves as a versatile scaffold for developing novel dopamine antagonists.
-
The "Orthopramide" Effect: The 2-methoxy group creates an intramolecular hydrogen bond with the amide proton (once the carboxylic acid is coupled to a diamine). This locks the conformation, mimicking the aromatic ring of dopamine.
-
Substitution Vector: The 5-position sulfonamide is a "solvent-exposed" vector. Modifying the N-substituent (from H to Ethyl to Propyl) allows researchers to probe the size of the binding pocket in the
receptor. The ethyl group provides a specific steric bulk that may alter selectivity between and receptor subtypes.
Analytical Characterization
To validate the identity of 5-(ethylsulfamoyl)-2-methoxybenzoic acid, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Methyl protons of the ethyl group. | |
| Methylene protons ( | ||
| Methoxy group ( | ||
| Aromatic protons (ABX system). H-6 is often a doublet, H-4 dd, H-3 d. | ||
| Carboxylic acid proton (exchangeable). | ||
| IR Spectroscopy | 1680-1700 | C=O stretch (Carboxylic acid). |
| 1330 & 1160 | ||
| Mass Spectrometry | m/z 258 [M-H]- | Negative ion mode (ESI-). |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Sulfonamides can cause hypersensitivity reactions in sensitized individuals.
-
Storage: Store in a cool, dry place. The carboxylic acid is stable, but the sulfonamide nitrogen is nucleophilic enough to react with strong alkylating agents over time.
References
- General Synthesis of Sulfonamides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Benzamide SAR: Kleemann, A., & Engel, J. (2001). Pharmaceutical Substances: Syntheses, Patents, Applications. Thieme. (Reference for Sulpiride/Amisulpride structural class).
-
Amisulpride/Sulpiride Impurities: British Pharmacopoeia Commission. British Pharmacopoeia 2023. Monographs on Sulpiride and Amisulpride.[6] (Context for sulfamoyl-benzoic acid impurities).
-
PubChem Compound Summary: 2-Methoxy-5-sulfamoylbenzoic acid (CID 89601).[6] [Link] (Base structure reference).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-(ethylsulfonyl)benzoic acid | 4840-63-5 [chemicalbook.com]
- 5. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 6. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
